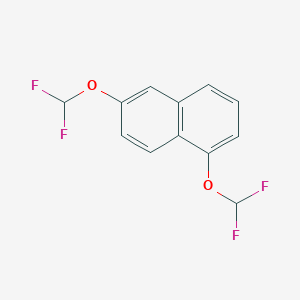![molecular formula C18H12O2 B11856391 8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one CAS No. 832100-00-2](/img/structure/B11856391.png)
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one is a heterocyclic compound that belongs to the family of indeno-furans. This compound is characterized by its fused ring structure, which includes a furan ring fused to an indene moiety. The presence of a methyl group at the 8th position and a phenyl group at the 3rd position further defines its unique chemical structure. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs) that combine diketene, ninhydrin, and primary amines . This method is advantageous due to its operational simplicity, efficient use of reactants, and tolerance of various functional groups. The reaction typically proceeds under mild conditions without the need for a catalyst, and the products can be isolated through simple decantation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its structural features are explored for developing new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indeno[1,2-b]furan-2-one: Lacks the methyl and phenyl substitutions, making it less complex.
Naphtho[2,3-b]furan-4,9-dione: Contains a naphthoquinone moiety, differing in its oxidation state and ring structure.
Dibenzo[b,d]furan: Features a dibenzo structure, differing in its aromaticity and biological activity.
Uniqueness
8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Propiedades
Número CAS |
832100-00-2 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
4-methyl-1-phenylindeno[2,1-b]furan-2-one |
InChI |
InChI=1S/C18H12O2/c1-11-13-9-5-6-10-14(13)16-15(18(19)20-17(11)16)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
PNDXXFVMEQBBJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




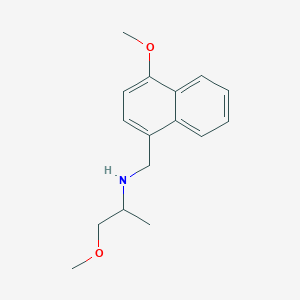

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
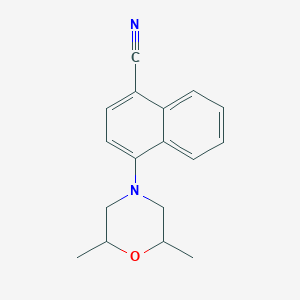
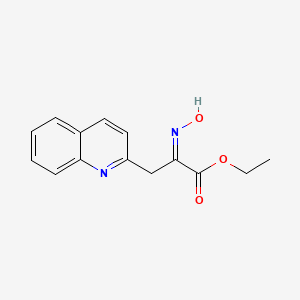
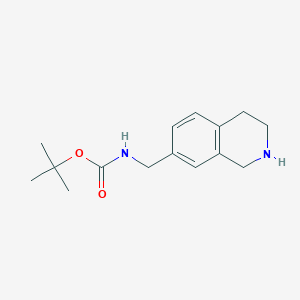
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
